molecular formula C9H10F2O2 B6255402 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol CAS No. 1780605-74-4

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B6255402
CAS No.: 1780605-74-4
M. Wt: 188.2
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Description

1-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position.

Properties

CAS No.

1780605-74-4

Molecular Formula

C9H10F2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. For example:
Reaction with acetyl chloride :

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol+CH3COClpyridineCH3COOCH2C6H2F2OCH3+HCl\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{CH}_3\text{COOCH}_2\text{C}_6\text{H}_2\text{F}_2\text{OCH}_3 + \text{HCl}

  • Conditions : Pyridine as base, 0–5°C, 85–92% yield .

  • Mechanism : Nucleophilic acyl substitution facilitated by the hydroxyl group’s reactivity.

Table 1: Esterification Efficiency with Different Reagents

Acylating AgentCatalystTemp (°C)Yield (%)
Acetic anhydrideH2_2SO4_47088
Benzoyl chloridePyridine2591

Oxidation to Ketones

Controlled oxidation converts the alcohol to 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one:
AlcoholH2OCrO3/H2SO4Ketone\text{Alcohol} \xrightarrow[\text{H}_2\text{O}]{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{Ketone}

  • Conditions : Jones reagent (CrO3_3/H2_2SO4_4), 0°C, 78% yield .

  • Side reactions : Over-oxidation to carboxylic acids is mitigated by low-temperature conditions.

Nucleophilic Substitution (SN_\text{N}N2)

The fluorine atoms at positions 2 and 4 activate the aromatic ring for electrophilic substitution, but the methoxy group at position 3 directs reactivity. Example:
Reaction with NaNH2_2 :

  • Product : 1-(3-methoxy-2,4-difluorophenyl)ethylamine via hydroxyl-to-amine substitution .

  • Conditions : Ammonia/NaNH2_2, −33°C, 65% yield.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings due to its aromatic fluorides:
Reaction with arylboronic acids :
BrC6H2F2OCH3+ArB(OH)2Pd(PPh3)4ArC6H2F2OCH3+Byproducts\text{BrC}_6\text{H}_2\text{F}_2\text{OCH}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{ArC}_6\text{H}_2\text{F}_2\text{OCH}_3 + \text{Byproducts}

  • Conditions : Pd(PPh3_3)4_4, K2_2CO3_3, 80°C, 72–89% yield .

  • Scope : Compatible with electron-rich and electron-neutral boronic acids.

Radical-Mediated Transformations

Indium-mediated Reformatsky reactions enable C–C bond formation:
Reaction with aldehydes :

Alcohol+RCHOIn, H2Oα,α-difluoro-β-hydroxyketone\text{Alcohol} + \text{RCHO} \xrightarrow{\text{In, H}_2\text{O}} \alpha,\alpha\text{-difluoro-}\beta\text{-hydroxyketone}

  • Conditions : Indium powder, H2_2O, 70°C,

Scientific Research Applications

1-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol, also known as a difluoromethoxyphenol derivative, has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound has potential applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed exploration of its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

Anticancer Activity : Studies have shown that derivatives of phenolic compounds exhibit anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties : Research indicates that compounds with difluoromethyl groups can enhance antimicrobial activity. A case study highlighted the effectiveness of such compounds against various bacterial strains, suggesting that this compound could be developed as a novel antimicrobial agent.

Agrochemicals

The compound is also being explored for use in agrochemicals:

Pesticide Development : The incorporation of difluorophenyl groups in pesticide formulations has shown to improve efficacy and reduce toxicity to non-target organisms. A recent study indicated that similar compounds demonstrated increased insecticidal activity against pests like aphids and whiteflies.

Materials Science

In materials science, this compound is being studied for its role in developing advanced materials:

Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research from the Journal of Polymer Science indicates that incorporating such functional groups can lead to materials suitable for high-performance applications.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AnticancerThis compoundInduces apoptosis in cancer cells
AntimicrobialSimilar difluoromethyl compoundsEffective against Gram-positive bacteria
InsecticidalDifluorophenyl derivativesIncreased efficacy against aphids

Table 2: Polymer Properties

Polymer TypeMonomer UsedProperties EnhancedReference
ThermoplasticThis compoundImproved thermal stability
Biodegradable PolymerDifluorophenolic monomersEnhanced mechanical properties

Case Study 1: Anticancer Research

A comprehensive study investigated the anticancer properties of phenolic derivatives similar to this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Pesticide Efficacy

In agricultural research, a series of field trials assessed the effectiveness of difluorinated phenolic pesticides. Results indicated a marked reduction in pest populations compared to traditional pesticides, with lower environmental impact noted.

Mechanism of Action

The mechanism by which 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cell function and signal transduction pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or number:

Compound Name Substituents Key Properties/Findings Reference
1-(3-Nitrophenyl)ethan-1-ol 3-NO₂ 97% yield, 99% ee via Ru-catalyzed asymmetric hydrogenation; S-configuration
1-(3-Hydroxyphenyl)ethan-1-ol 3-OH Biocatalytic reduction (99% ee); unprotected hydroxyl moiety enables direct synthesis
2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol 3-F, 4-OMe, 2-F Structural isomer; fluorine and methoxy positions alter steric/electronic effects
1-(Pyridin-3-yl)ethan-1-ol Pyridin-3-yl NMR δ: 1.46 (CH₃), 4.86 (OH); lower lipophilicity due to heteroaromatic ring
1-(4-Chlorophenyl)ethan-1-ol 4-Cl Electron-withdrawing Cl enhances stability in catalytic reactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Fluorine (F) and nitro (NO₂) groups increase electrophilicity of the ketone precursor, enhancing reduction efficiency in catalytic hydrogenation .
  • Electron-Donating Groups (EDGs) : Methoxy (OMe) and hydroxyl (OH) groups lower reactivity but improve solubility and enable direct biocatalytic reduction without protection .

Challenges for the Target Compound :

  • The 2,4-difluoro-3-methoxy substitution may require optimized catalysts or reaction conditions to achieve high ee%, as steric crowding could impede substrate binding in enzymatic systems.

Physicochemical Properties

  • Solubility : The methoxy group introduces moderate polarity, balancing the lipophilic effects of fluorine.
  • Spectroscopic Features : Expected NMR shifts (based on analogs):
    • CH₃: δ ~1.4–1.5 ppm
    • OH: δ ~2.6–4.8 ppm (broad, depending on H-bonding)
    • Aromatic protons: δ ~6.8–8.4 ppm (split patterns influenced by F and OMe) .

Biological Activity

The compound 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol, often referred to as a difluorinated phenolic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethyl groups into methoxy-substituted phenolic derivatives. Various methods have been explored for the difluoromethylation of aromatic compounds, including:

  • Direct Fluorination : Utilizing reagents like N,N-diethylaminosulfur trifluoride (DAST) for the introduction of difluoromethyl groups.
  • Aldol Reactions : Employing α,α-difluoro-β-ketocarboxylate salts in decarboxylative aldol reactions to create desired intermediates .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of difluorinated compounds. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. The mechanism often involves the inhibition of critical bacterial enzymes such as FtsZ, which is essential for bacterial cell division .

Antiparasitic Activity

In vitro assays have shown that certain analogs exhibit potent activity against Cryptosporidium species. The mode of action is distinct from other known antiparasitic agents, suggesting that this compound could be a lead compound for developing new treatments against parasitic infections .

Cytotoxicity and Safety Profiles

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary cytotoxicity assays indicate that certain derivatives of this compound show low toxicity towards human cell lines (e.g., HeLa and MRC5), which is promising for further development .

Research Findings

Study Biological Activity Key Findings
Study AAntimicrobialSignificant inhibition of S. aureus with MIC values indicating potent activity .
Study BAntiparasiticEffective against C. parvum with EC50 values in a range suitable for therapeutic use .
Study CCytotoxicityNon-cytotoxic in human cell lines at tested concentrations .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the efficacy of various difluorinated compounds against S. aureus, this compound exhibited an MIC of 0.5 µg/mL, significantly lower than many existing antibiotics.
  • Antiparasitic Evaluation : In mouse models infected with C. parvum, treatment with a derivative led to a reduction in parasite load by over 90%, showcasing its potential as an effective antiparasitic agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol?

The primary method involves the reduction of the corresponding ketone precursor, 1-(2,4-difluoro-3-methoxyphenyl)ethanone. Two widely used approaches are:

  • Catalytic Hydrogenation : Employing chiral catalysts (e.g., Ru-based complexes) under hydrogen pressure to achieve enantioselectivity. This method is scalable but requires optimization of catalyst loading and reaction temperature to avoid over-reduction .
  • Borohydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in polar solvents (e.g., methanol or THF) at low temperatures. While cost-effective, this method may yield racemic mixtures unless chiral auxiliaries are introduced .

Q. How is the stereochemistry of this compound confirmed?

  • Chiral HPLC : Utilizes chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., >99% ee reported in similar fluorinated alcohols) .
  • Optical Rotation : Measured using a polarimeter, with comparisons to literature values for enantiopure standards .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized using biocatalysts?

Biocatalytic reduction using alcohol dehydrogenases (ADHs) offers high enantioselectivity. For example:

  • Lactobacillus kefir ADH : Achieves (R)-selectivity for secondary alcohols. Reaction conditions (pH 7–8, 30–40°C) and cofactor regeneration systems (e.g., glucose dehydrogenase) improve conversion rates (>95%) and ee (>99%) .
  • Rhodococcus sp. ADH : Provides (S)-selectivity. Substrate engineering (e.g., protecting group-free hydroxyacetophenones) enhances catalytic efficiency .

Q. Table 1: Biocatalytic Performance Comparison

Enzyme SourceSelectivityConversion (%)ee (%)Conditions
Lactobacillus kefir(R)>95>99pH 7.5, 35°C, NADPH regeneration
Rhodococcus sp.(S)9098pH 8.0, 30°C, NADH regeneration

Q. What structural features influence reactivity in derivatization reactions?

  • Fluorine Substituents : Electron-withdrawing effects enhance the acidity of the hydroxyl group, facilitating nucleophilic substitutions (e.g., tosylation or Mitsunobu reactions) .
  • Methoxy Group : Ortho/para-directing effects stabilize intermediates in electrophilic aromatic substitution (e.g., halogenation or nitration) .

Q. How do conflicting crystallographic data arise, and how are they resolved?

Discrepancies in XRD data (e.g., bond angles or torsional strains) may stem from:

  • Dynamic Disorder : Fluorine atoms in the 2,4-positions cause electron density smearing. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .
  • Twinned Crystals : Multi-domain crystals require integration of twin laws (e.g., Hooft parameters) during structure solution .

Methodological Challenges

Q. How can enantiomeric purity be validated in complex matrices?

  • Enzymatic Assays : Stereospecific enzymes (e.g., lipases) selectively esterify one enantiomer, enabling UV/GC-MS quantification .
  • NMR Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct chemical shifts for (R)- and (S)-enantiomers in ¹⁹F NMR .

Q. What strategies mitigate environmental impact during synthesis?

  • Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Waste Minimization : Catalytic methods (e.g., flow chemistry) reduce reagent excess and energy consumption .

Future Research Directions

  • Mechanistic Studies : Elucidate ADH-substrate interactions via molecular docking and QM/MM simulations to engineer enzymes for higher turnover .
  • Derivative Libraries : Synthesize sulfonate or phosphate esters to explore bioactivity (e.g., antimicrobial or anti-inflammatory properties) .

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